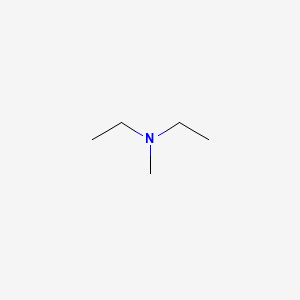

N,N-Diethylmethylamine

Description

The exact mass of the compound Diethylmethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRJGIVDSQCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060664 | |

| Record name | Ethanamine, N-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-39-7 | |

| Record name | Diethylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Diethylmethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6BJW3KUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Hazards of N,N-Diethylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of N,N-Diethylmethylamine (DEMA). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound. All quantitative data is summarized in structured tables for ease of reference, and key concepts are illustrated with diagrams.

Introduction

This compound (CAS No. 616-39-7) is a tertiary amine with the chemical formula C₅H₁₃N.[1] It is a clear, colorless to pale yellow, volatile liquid at room temperature.[1][2][3][4] DEMA is utilized in various industrial and scientific applications, including as a chemical intermediate, an acid neutralizer, and in the desalination of brackish water.[4][5] Its unique properties also make it a subject of interest in academic research, such as in the study of protic ionic liquids and as a lineshape standard in low-temperature NMR spectroscopy.[1]

Physical Properties

The physical characteristics of this compound are crucial for its application and safe handling. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃N | [1][2][3] |

| Molar Mass | 87.16 g/mol | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][3][4] |

| Boiling Point | 63-65 °C (at 760 mmHg) | [2][3][4][6][7] |

| Melting Point | -196 °C | [1][2][3][4][6] |

| Density | 0.72 g/mL (at 25 °C) | [1][2][3][6][7] |

| Solubility in Water | 310.5 g/L (at 49.4 °C) | [1][2][3][4] |

| Vapor Pressure | 169 mmHg (at 25 °C) | [2] |

| Refractive Index | n20/D 1.389 | [2][3][4][6][7] |

| pKa (conjugate acid) | 10.35 (at 25 °C) | [1][2][3][4][6] |

Hazards and Safety Information

This compound is a hazardous substance that requires careful handling. It is highly flammable, toxic, and corrosive.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 4 | ❗ | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | corrosive | Danger | H318: Causes serious eye damage |

References:[1][8][9][10][11][12]

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a material.

| Category | Rating | Description |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability (Red) | 4 | Will rapidly or completely vaporize at normal atmospheric pressure and temperature, or is readily dispersed in air and will burn readily. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special (White) | - | No special hazards. |

Reference:[13]

| Parameter | Value | Reference |

| Flash Point | -24 °C (-11.2 °F) | [1] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [13][14] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, oxides of nitrogen. | [13] |

This compound is acutely toxic if swallowed and harmful if inhaled.[1][9][12] It is corrosive and causes severe burns to the skin and eyes upon contact.[1][9][12][14] Inhalation can lead to respiratory tract irritation.[13][14] Ingestion may result in chemical burns to the gastrointestinal tract, and systemic effects such as central nervous system depression and cardiac disturbances have been noted.[13][14]

Caption: Logical relationship between DEMA's properties, hazards, and safety precautions.

Experimental Protocols

Detailed experimental procedures for determining every physical property are extensive. Below is a representative protocol for a common method of determining the boiling point of a volatile liquid like this compound.

This method is suitable for purifying a liquid and concurrently determining its boiling point.[15][16][17]

Objective: To determine the boiling point of a liquid sample by simple distillation.

Materials:

-

Round-bottom flask (distilling flask)

-

Heating mantle or sand bath

-

Clamps and stand

-

Three-way adapter (distillation head)

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Boiling chips or magnetic stir bar

-

This compound sample (~10-15 mL)

Procedure:

-

Apparatus Assembly: Assemble the simple distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are securely clamped and sealed.

-

Sample Preparation: Add approximately 10-15 mL of this compound and a few boiling chips to the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Cooling: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

-

Heating: Begin gently heating the distilling flask.

-

Observation: Observe the sample as it begins to boil and the vapor rises. Note the temperature when the first drop of distillate is collected in the receiving flask.

-

Data Collection: Continue heating and monitor the temperature. As the bulk of the liquid distills, the temperature should remain constant. Record this stable temperature as the boiling point.

-

Completion: Stop heating just before the flask distills to dryness.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary for a precise boiling point determination.

Caption: General experimental workflow for boiling point determination via distillation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 616-39-7 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. Diethylmethylamine | C5H13N | CID 12022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. Page loading... [guidechem.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. vernier.com [vernier.com]

- 16. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Diethylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of N,N-Diethylmethylamine (DEMA), a tertiary amine with significant applications in organic synthesis and various industrial processes. This document details established methodologies, including the Eschweiler-Clarke reaction, reductive amination, and direct alkylation, providing in-depth experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound (C₅H₁₃N), a colorless to pale yellow liquid, is a versatile tertiary amine utilized as a catalyst, a precursor in the synthesis of pharmaceuticals and agrochemicals, and in various other chemical processes.[1] The selection of an appropriate synthetic method is crucial and depends on factors such as desired purity, yield, scalability, and available resources. This guide explores the most common and effective methods for the laboratory-scale synthesis of this compound.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main routes:

-

The Eschweiler-Clarke Reaction: A classic method for the methylation of secondary amines using formic acid and formaldehyde.[2]

-

Reductive Amination: The reaction of a secondary amine with an aldehyde in the presence of a reducing agent.[3]

-

Direct Alkylation: The direct reaction of a secondary amine with a methylating agent.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a widely used and effective method for the synthesis of tertiary amines from secondary amines, characterized by its high yields and the prevention of quaternary ammonium salt formation.[2] The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[1][2]

Reaction Pathway

Caption: Eschweiler-Clarke reaction pathway for this compound synthesis.

Experimental Protocol

A mixture of diethylamine, formic acid, and an aqueous solution of formaldehyde is heated. The reaction is typically carried out at or near the boiling point of the aqueous solution.[2]

Materials:

-

Diethylamine

-

Formic Acid (88-98%)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add formic acid to diethylamine while cooling the flask in an ice bath.

-

To this mixture, add a 37% aqueous solution of formaldehyde.

-

Heat the reaction mixture to reflux for 8-10 hours. The evolution of carbon dioxide will be observed.

-

After cooling to room temperature, make the solution strongly alkaline (pH > 12) by the slow addition of sodium hydroxide pellets while cooling in an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | >80% | [2] |

| Purity (Post-distillation) | >98% | [4] |

Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[5] In the synthesis of this compound, diethylamine reacts with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[3] Various reducing agents can be employed, with sodium borohydride being a common choice due to its availability and ease of handling.[5]

Reaction Pathway

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol

This procedure utilizes sodium borohydride as the reducing agent.

Materials:

-

Diethylamine

-

Paraformaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Dissolve diethylamine and paraformaldehyde in methanol in a round-bottom flask and stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2.

-

Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde.

-

Make the aqueous layer basic (pH > 12) with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-90% | General reductive amination yields |

| Purity (Post-distillation) | >98% | [4] |

Direct Alkylation

Direct alkylation involves the reaction of diethylamine with a methylating agent, such as methyl iodide. While seemingly straightforward, this method is often complicated by over-alkylation, leading to the formation of a quaternary ammonium salt (diethyl-dimethylammonium iodide) due to the increased nucleophilicity of the tertiary amine product compared to the secondary amine starting material. This results in a mixture of products that can be difficult to separate.

Reaction Pathway

Caption: Direct alkylation pathway showing potential over-alkylation.

Experimental Protocol

This method is generally not preferred for the clean synthesis of tertiary amines but is included for completeness.

Materials:

-

Diethylamine

-

Methyl iodide

-

A suitable solvent (e.g., ethanol or acetonitrile)

-

A non-nucleophilic base (e.g., potassium carbonate)

Procedure:

-

In a round-bottom flask, dissolve diethylamine in a suitable solvent.

-

Add a non-nucleophilic base, such as potassium carbonate, to neutralize the HI formed during the reaction.

-

Add methyl iodide dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product will be a mixture of this compound, unreacted diethylamine, and the quaternary ammonium salt, which can be challenging to separate effectively.

Quantitative Data

| Parameter | Value | Note |

| Typical Yield | Variable (often low for the desired tertiary amine) | Highly dependent on reaction conditions and stoichiometry. |

| Purity | Low (mixture of products) | Requires extensive purification, often with poor recovery of the desired product. |

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the Eschweiler-Clarke and reductive amination methods.

Caption: General experimental workflow for the synthesis and purification of this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

| Synthesis Method | Key Reagents | Typical Yield | Purity (Post-Purification) | Key Advantages | Key Disadvantages |

| Eschweiler-Clarke | Diethylamine, Formic Acid, Formaldehyde | >80%[2] | >98%[4] | High yield, avoids quaternization. | Use of corrosive formic acid, requires heating. |

| Reductive Amination | Diethylamine, Formaldehyde, NaBH₄ | 70-90% | >98%[4] | Milder conditions possible, good yields. | Requires a reducing agent, work-up can be more complex. |

| Direct Alkylation | Diethylamine, Methyl Iodide | Variable (Low) | Low (Mixture) | Simple one-step reaction in principle. | Prone to over-alkylation, difficult to control, results in product mixtures. |

Conclusion

For the laboratory synthesis of this compound, both the Eschweiler-Clarke reaction and reductive amination are viable and effective methods, capable of producing the desired tertiary amine in high yield and purity. The Eschweiler-Clarke reaction is a classic and robust method, while reductive amination offers the flexibility of using various reducing agents under potentially milder conditions. Direct alkylation is generally not recommended due to the inherent difficulty in controlling the reaction and the resulting formation of product mixtures. The choice between the Eschweiler-Clarke reaction and reductive amination will depend on the specific requirements of the synthesis, including available reagents, equipment, and desired reaction conditions. Proper purification, typically through fractional distillation, is essential to obtain high-purity this compound regardless of the synthetic route chosen.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N,N-Diethylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylmethylamine (DEMA), a simple tertiary amine, serves as a fundamental model for understanding the complex interplay of steric and electronic effects that govern the conformational preferences and dynamic behavior of more complex amino compounds utilized in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of DEMA, drawing upon key experimental and computational studies. This document summarizes critical quantitative data, details the experimental and computational methodologies employed in its study, and presents visual representations of its conformational dynamics to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (C₅H₁₃N) is a tertiary amine characterized by the presence of two ethyl groups and one methyl group attached to a central nitrogen atom. The rotational freedom around the carbon-nitrogen (C-N) single bonds gives rise to a complex conformational landscape. Understanding the relative stabilities of these conformers and the energy barriers to their interconversion is crucial for predicting the molecule's physical, chemical, and biological properties. Seminal studies by Bushweller et al. using dynamic nuclear magnetic resonance (NMR) spectroscopy and by Takeuchi et al. employing gas-phase electron diffraction (GED) and computational methods have provided a detailed picture of the stereodynamics of DEMA.[1]

Molecular Structure and Conformational Analysis

The conformational space of this compound is primarily defined by the dihedral angles around the two C-N bonds of the ethyl groups. Early research and subsequent detailed studies have established the existence of four major stable conformers. These arise from the different possible arrangements of the ethyl groups relative to the methyl group and the nitrogen lone pair. The most stable conformer has been identified as the trans-trans (TT) form, where both ethyl groups are oriented in a trans (anti-periplanar) fashion with respect to the methyl group.[1]

In addition to the rotation around the C-N bonds, this compound also undergoes pyramidal inversion at the nitrogen atom. This process involves the nitrogen atom and its three substituents moving through a planar transition state, resulting in the inversion of the nitrogen's stereochemistry.

Conformational Isomers

The four primary conformers of this compound are designated based on the orientation of the two ethyl groups relative to the methyl group, described as trans (t) or gauche (g). The four conformers are:

-

trans-trans (tt): The most stable conformer.

-

gauche-trans (gt): A less stable conformer.

-

gauche⁺-gauche⁺ (g⁺g⁺): A higher energy conformer.

-

gauche⁺-gauche⁻ (g⁺g⁻): Another higher energy conformer.

The relative populations of these conformers are temperature-dependent, with the more stable trans-trans conformer predominating at lower temperatures.

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the molecular geometry and conformational energies of this compound, primarily derived from gas-phase electron diffraction (GED) and computational studies.

Table 1: Bond Lengths of the trans-trans Conformer

| Bond | Length (Å) |

| C-N | 1.467 |

| C-C | 1.535 |

| C-H | 1.100 |

| N-CH₃ | 1.455 |

Data obtained from gas-phase electron diffraction studies.

Table 2: Bond Angles of the trans-trans Conformer

| Angle | Value (°) |

| C-N-C | 111.8 |

| C-N-CH₃ | 110.5 |

| N-C-C | 113.8 |

| H-C-H | 109.5 |

Data obtained from gas-phase electron diffraction studies.

Table 3: Dihedral Angles of the Major Conformers

| Conformer | Dihedral Angle (C-C-N-C) (°) |

| tt | 180.0 |

| gt | 60.0, 180.0 |

| g⁺g⁺ | 60.0, 60.0 |

| g⁺g⁻ | 60.0, -60.0 |

Idealized dihedral angles for the major conformers.

Table 4: Relative Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

| tt | 0.00 |

| gt | 0.5 ± 0.2 |

| g⁺g⁺ | 1.2 ± 0.4 |

| g⁺g⁻ | 2.5 ± 0.5 |

Data obtained from computational studies (ab initio and DFT).

Experimental and Computational Protocols

The determination of the molecular structure and conformational dynamics of this compound has relied on a combination of experimental techniques and computational modeling.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the energy barriers for conformational interconversions, including C-N bond rotation and nitrogen inversion.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable low-freezing solvent (e.g., CHFCl₂) is prepared in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded over a wide range of temperatures, typically from room temperature down to the solvent's freezing point.

-

Spectral Analysis: At lower temperatures, the rate of conformational exchange slows down, leading to the decoalescence and eventual sharpening of signals corresponding to the individual conformers.

-

Lineshape Analysis: The rate constants for the exchange processes at different temperatures are determined by a complete lineshape analysis of the temperature-dependent NMR spectra.

-

Activation Parameter Calculation: The Arrhenius and Eyring equations are used to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the observed dynamic processes from the temperature-dependent rate constants.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the equilibrium molecular geometry, including bond lengths, bond angles, and dihedral angles, in the gas phase.

Methodology:

-

Experiment: A high-energy beam of electrons is scattered by a jet of gaseous this compound molecules.

-

Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.

-

Data Analysis: The experimental scattering data is converted into a molecular scattering curve. This curve is then compared to theoretical scattering curves calculated for various molecular models.

-

Structure Refinement: A least-squares refinement procedure is used to optimize the geometrical parameters of the molecular model to achieve the best fit between the theoretical and experimental scattering curves. This analysis also provides information on the relative abundances of the different conformers present in the gas phase at the experimental temperature.

Computational Chemistry

Objective: To calculate the geometries, relative energies, and vibrational frequencies of the different conformers and the transition states connecting them.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers and the transition states for their interconversion are optimized using quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate relative energies.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for conformers) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key conformational processes of this compound.

Conclusion

The molecular structure and conformational behavior of this compound are well-characterized through a combination of dynamic NMR spectroscopy, gas-phase electron diffraction, and computational chemistry. The molecule exists as a mixture of four primary conformers, with the trans-trans form being the most stable. The energy barriers to C-N bond rotation and nitrogen inversion have been quantified, providing valuable insights into the stereodynamics of acyclic trialkylamines. This comprehensive understanding of DEMA's conformational landscape is essential for its application as a model system in the development of pharmaceuticals and advanced materials where the spatial arrangement of amino groups plays a critical role in function.

References

N,N-Diethylmethylamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N,N-Diethylmethylamine (DEMA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize DEMA in their work.

This compound is a tertiary amine that serves as a versatile reagent and catalyst in numerous chemical syntheses.[1] Its solubility characteristics are crucial for reaction kinetics, purification processes, and formulation development. This guide summarizes the available solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Profile of this compound

The following table summarizes the expected miscibility of this compound with a selection of common organic solvents based on these principles and available qualitative data. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent Class | Solvent | Expected Miscibility | Rationale/Citation |

| Alcohols | Methanol | Miscible | Polar protic solvent; expected to be a good solvent for polar amines. |

| Ethanol | Miscible | Stated to be soluble in ethanol.[3] | |

| Isopropanol | Miscible | Polar protic solvent. | |

| n-Butanol | Miscible | Longer alkyl chain may slightly reduce miscibility compared to shorter-chain alcohols. | |

| Hydrocarbons | Hexane | Partially Miscible to Miscible | As a nonpolar solvent, miscibility with the polar DEMA may be limited, though many small organic molecules show some solubility. The solubility of amines is generally lower in hydrocarbons than in alcohols.[4] |

| Toluene | Miscible | Aromatic hydrocarbon with some polarity, likely to be a good solvent. | |

| Ethers | Diethyl ether | Miscible | Stated to be soluble in ether.[3] |

| Tetrahydrofuran (THF) | Miscible | Polar aprotic solvent, expected to be a very good solvent. | |

| Ketones | Acetone | Miscible | Polar aprotic solvent, expected to be a very good solvent. |

| Esters | Ethyl acetate | Miscible | Moderately polar solvent. |

| Halogenated | Dichloromethane | Miscible | Polar aprotic solvent. |

| Chloroform | Miscible | It should be noted that some amines are incompatible with chloroform.[2] | |

| Amides | Dimethylformamide (DMF) | Miscible | Polar aprotic solvent, expected to be an excellent solvent. |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for determining the miscibility of this compound with an organic solvent at a given temperature.

Objective: To qualitatively and quantitatively determine the miscibility of this compound in a specific organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Calibrated pipettes or burettes

-

A series of sealable glass test tubes or vials

-

Vortex mixer

-

Constant temperature water bath or heating block

-

Light source for visual inspection

Procedure:

-

Preparation of Mixtures:

-

Label a series of clean, dry test tubes with the intended volume percentages of the two components (e.g., 10% DEMA, 20% DEMA, etc., up to 90% DEMA).

-

Using calibrated pipettes or a burette, carefully add the calculated volumes of this compound and the organic solvent to each respective test tube to achieve a total volume of 10 mL for each mixture.

-

-

Equilibration:

-

Securely seal the test tubes.

-

Place the test tubes in a rack and vigorously mix the contents of each tube using a vortex mixer for 1-2 minutes to ensure thorough initial mixing.

-

Submerge the test tubes in a constant temperature water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 30 minutes. For more viscous solvents, a longer equilibration time may be necessary.

-

-

Visual Inspection:

-

After equilibration, remove each test tube from the water bath and carefully inspect it against a light source.

-

Observe whether the mixture is a single, clear, homogeneous phase or if it has separated into two distinct layers. The presence of cloudiness or an interface indicates immiscibility or partial miscibility.[5]

-

-

Determination of Miscibility:

-

Miscible: If all prepared mixtures form a single, clear phase, the two liquids are considered miscible at that temperature.

-

Partially Miscible: If some mixtures form a single phase while others form two phases, the liquids are partially miscible. The range of compositions that form a single phase should be recorded.

-

Immiscible: If all mixtures with significant amounts of both components form two distinct layers, the liquids are considered immiscible.

-

-

Quantitative Analysis (Optional):

-

For partially miscible systems, the composition of each layer can be determined.

-

Carefully separate the two layers using a separatory funnel or a pipette.

-

Analyze the composition of each layer using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the concentration of each component in each phase.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.

References

N,N-Diethylmethylamine: A Technical Overview of pKa and Basicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pKa and basicity of N,N-Diethylmethylamine. The content herein is curated for professionals in research, science, and drug development who require a comprehensive understanding of the physicochemical properties of this tertiary amine. This document presents quantitative data in a structured format, details experimental protocols for pKa determination, and utilizes visualizations to illustrate key concepts and workflows.

Quantitative Data Summary

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base.

| Compound | Formula | pKa (at 25°C) |

| This compound | C₅H₁₃N | 10.35[1][2][3][4][5] |

Understanding the Basicity of this compound

The basicity of this compound is a consequence of the lone pair of electrons on the nitrogen atom, which is available to accept a proton. Several factors inherent to its molecular structure influence this basicity.

Factors Influencing Basicity

The basicity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. Key factors include:

-

Inductive Effect: Alkyl groups, such as the two ethyl groups and one methyl group in this compound, are electron-donating. They increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.

-

Steric Hindrance: While alkyl groups enhance basicity through inductive effects, their physical size can impede the approach of a proton to the nitrogen atom. This steric hindrance can sometimes decrease the basicity of tertiary amines compared to secondary amines in aqueous solutions.

-

Hybridization: The nitrogen atom in this compound is sp³ hybridized. The lower the s-character of the hybrid orbital containing the lone pair, the less tightly the electrons are held and the more basic the amine. sp³ hybridized amines are generally more basic than sp² or sp hybridized amines.

-

Solvation Effects: In aqueous solution, the conjugate acid of an amine is stabilized by solvation. The extent of this stabilization can influence the amine's basicity.

The interplay of these factors determines the overall basicity of this compound, as reflected in its pKa value.

Caption: Logical relationship of factors affecting the basicity of amines.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of a substance. The following is a detailed methodology for the determination of the pKa of a liquid amine like this compound.

Materials and Reagents

-

This compound (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beaker

-

Standard pH buffers for calibration (e.g., pH 4.00, 7.00, 10.00)

Procedure

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized, CO₂-free water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH of the solution. Add the standardized HCl titrant from the burette in small, precise increments (e.g., 0.1-0.5 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.

-

Experimental Workflow Diagram

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Spectroscopic Profile of N,N-Diethylmethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields requiring detailed analytical data.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | 1.065 | Triplet | 6H |

| -N-CH₃ | 2.204 | Singlet | 3H |

| -N-CH₂ -CH₃ | 2.40 | Quartet | 4H |

Note: The assignments are based on typical chemical shift values and coupling patterns for aliphatic amines.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of this compound shows three signals, corresponding to the three chemically non-equivalent carbon atoms. The resonance of the N-methyl carbon is a notable feature.[1]

| Assignment | Chemical Shift (ppm) |

| -CH₂-C H₃ | (Not explicitly found in search results) |

| -N-C H₃ | (Not explicitly found in search results) |

| -N-C H₂-CH₃ | (Not explicitly found in search results) |

Note: While specific chemical shift values were not found in the immediate search, the N-methyl carbon resonance has been reported to be a sharp peak, making this compound a useful lineshape standard for NMR experiments at low temperatures.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations. Key absorption bands are observed in the C-H and C-N stretching regions.

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| 2800-3000 | C-H stretching | Strong |

| 2760-2820 | N-CH₃ vibrations | Medium |

| 1020-1220 | C-N stretching | Medium-Strong |

Note: The region between approximately 400 and 1500 cm⁻¹ is considered the fingerprint region and contains a unique set of complex vibrations for the molecule.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample may be required.

-

Thoroughly mix the solution to ensure homogeneity.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the N-methyl peak of DEMA as a reference if necessary, particularly for low-temperature experiments.[1]

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H NMR, δ ≈ 77.16 ppm for ¹³C NMR) or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr), or an ATR accessory

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Remove the salt plates from the spectrometer.

-

Clean the plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound as lineshape standard for NMR above 130 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

N,N-Diethylmethylamine: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylmethylamine (DEAEM), a tertiary amine, is a versatile compound utilized in various industrial and laboratory settings. A thorough understanding of its safety profile is paramount for its handling and application in research and development. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for this compound, including its physicochemical properties, hazard classifications, and the experimental methodologies used to determine these parameters.

Core Safety and Physicochemical Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | 63-65 °C (at 760 mmHg) | [1][2][4][5][6][7][8] |

| Melting Point | -196 °C | [1][2][3][4] |

| Flash Point | -23 °C to -24 °C (-9.4 °F to -11.2°F) (closed cup) | [1][2][3][5][6] |

| Density | 0.720 g/cm³ (at 25 °C) | [1][2][3][5][6][7][8] |

| Solubility in Water | Soluble | [1][3] |

| Vapor Density | 3.0 (Air = 1) | [1] |

| Refractive Index | n20/D 1.389 | [2][5][6][7][8] |

Toxicological Data

| Parameter | Value | Classification | Source |

| Acute Oral Toxicity | LD50 (Rat) | Category 3 (Toxic if swallowed) | [5][6][9][10] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [5][6][9][10][11] | |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | [5][6][9][10][11] | |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [5][6][11] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its intrinsic hazardous properties.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Experimental Protocols

The data presented in the safety data sheets for this compound are derived from standardized experimental protocols. The following are detailed methodologies for key experiments cited.

Determination of Flash Point

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For highly flammable liquids like this compound, a closed-cup method is typically employed.

Methodology: Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719) [3][10][12][13]

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a tightly fitting lid. The lid is equipped with a stirrer, a port for an ignition source, and an opening for a thermometer.

-

Procedure:

-

The sample of this compound is placed into the test cup to a specified level.

-

The lid is securely closed.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At specified temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

-

Determination of Acute Oral Toxicity

Acute oral toxicity studies are conducted to determine the potential adverse effects that may occur shortly after a single oral ingestion of a substance. The OECD provides several guidelines for this purpose.

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method) [14][15]

-

Principle: This method uses a stepwise procedure with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.[14]

-

Animals: Typically, young adult rats of a single sex (usually females) are used.[15]

-

Procedure:

-

Animals are fasted prior to dosing.

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.[15]

-

A small group of animals (typically 3) is dosed with the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for a defined period (typically 14 days).

-

Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the test is stopped.

-

The substance is classified into a GHS category based on the mortality rates observed at specific dose levels.[15]

-

Determination of Skin Corrosion/Irritation

Skin corrosion and irritation tests evaluate the potential of a substance to cause reversible or irreversible skin damage.

Methodology: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) [5][16]

-

Principle: This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.[16]

-

Animals: The albino rabbit is the preferred species for this test.[16]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[16]

-

The exposure duration is typically 4 hours.[16]

-

After exposure, the patch and any residual test substance are removed.

-

The skin is observed and scored for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity and reversibility of the observed skin reactions are used to classify the substance as corrosive or irritant according to GHS criteria.[1][17]

-

Visualizing the GHS Classification Logic

The following diagram illustrates the logical workflow for the GHS classification of a substance like this compound based on its physicochemical and toxicological properties.

Caption: GHS classification workflow for this compound.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is essential when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] Avoid contact with skin, eyes, and clothing.[1] Ground and bond containers when transferring material to prevent static discharge.[1] Use spark-proof tools and explosion-proof equipment.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Store in a designated flammables area.[1] Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective and could spread the fire.[1]

-

Specific Hazards: this compound is a highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[11] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

This guide provides a comprehensive overview of the safety information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with the contents of the specific Safety Data Sheet provided by the manufacturer and to follow all recommended safety procedures.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Flash point - Wikipedia [en.wikipedia.org]

- 4. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 7. This compound 97 616-39-7 [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. compliancexl.com [compliancexl.com]

- 10. filab.fr [filab.fr]

- 11. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. oecd.org [oecd.org]

- 17. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to High-Purity N,N-Diethylmethylamine for Research and Pharmaceutical Applications

Introduction

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N, is a versatile compound utilized in a range of scientific and industrial applications. For researchers, scientists, and drug development professionals, the procurement of high-purity DEMA is critical for the reliability and reproducibility of experimental results and the quality of synthesized pharmaceutical intermediates. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its characterization and application, and visualizations of key workflows.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity levels and specifications can vary between suppliers and product grades. Below is a summary of typical specifications offered by major commercial suppliers. It is important to note that for lot-specific impurity profiles, a Certificate of Analysis (CoA) should be requested directly from the supplier.

Table 1: Comparison of Commercial High-Purity this compound Specifications

| Specification | Thermo Scientific Chemicals | Sigma-Aldrich (Aldrich) | TCI Chemicals |

| Product Number | 114461000 | D98203 | D1138 |

| Purity (by GC) | ≥98%[1] | ≥97%[2] | >98.0%[3] |

| Appearance | Clear colorless to light yellow liquid[1] | Liquid[2] | Colorless to light yellow clear liquid[3] |

| Refractive Index (20°C) | 1.3890 to 1.3910[1] | n20/D 1.389 (lit.)[2] | - |

| Boiling Point | 63-65 °C (lit.) | 63-65 °C (lit.)[2] | 62 °C |

| Density (25°C) | 0.720 g/mL (lit.) | 0.72 g/mL (lit.)[2] | - |

| Molecular Formula | C₅H₁₃N | CH₃N(C₂H₅)₂ | C₅H₁₃N |

| CAS Number | 616-39-7[1] | 616-39-7[2] | 616-39-7[3] |

Table 2: Representative Impurity Profile of High-Purity this compound (Example)

| Impurity | Typical Concentration | Potential Origin |

| Diethylamine | <0.5% | Unreacted starting material |

| Triethylamine | <0.2% | Side-product from synthesis |

| N-Methylethylamine | <0.1% | Side-product from synthesis |

| Water | <0.1% | Ingress during storage/handling |

| Other Volatile Organics | <0.1% | Residual solvents from synthesis/purification |

Note: This table presents a plausible impurity profile for illustrative purposes. Actual values are lot-specific and should be confirmed with a supplier's Certificate of Analysis.

Experimental Protocols

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the determination of the purity of this compound and the identification of potential volatile impurities.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

-

If available, prepare individual standards of potential impurities (e.g., diethylamine, triethylamine) in the same manner.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 100 mL of the chosen solvent to create a 1 mg/mL solution.

-

-

GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

-

Data Analysis:

-

The purity of this compound is determined by the area percentage of its corresponding peak in the chromatogram.

-

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the prepared standards.

-

Quantification of impurities can be performed using the calibration curves generated from the standards.

-

This compound as a Lineshape Standard for Low-Temperature NMR Spectroscopy

This compound has been identified as a useful lineshape standard for shimming the magnetic field in NMR experiments, particularly at low temperatures (down to 130 K), where common standards may broaden or freeze.[4]

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, for room temperature; or a low-freezing point solvent mixture like deuterated toluene/deuterated methanol for low-temperature experiments). A concentration of 1-5% (v/v) is typically sufficient.

-

Transfer the solution to a clean, dry NMR tube. For low-temperature experiments, it is crucial to use an appropriate NMR tube rated for the target temperature range.

-

Ensure the sample is homogeneous and free of any particulate matter.

-

-

NMR Experiment Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Set the desired temperature for the experiment. Allow sufficient time for the sample to equilibrate at the target temperature.

-

-

Shimming Procedure:

-

Acquire a ¹H spectrum to observe the proton signals of this compound.

-

Focus on a sharp, well-resolved singlet, such as the N-methyl proton signal.

-

Perform manual or automated shimming of the magnetic field by adjusting the shim coils to maximize the height and minimize the width of the selected signal. The goal is to achieve a symmetrical peak with minimal distortion.

-

-

¹³C NMR Application:

-

After shimming on the ¹H signal, the improved magnetic field homogeneity will also benefit the ¹³C spectrum.

-

The N-methyl carbon in DEMA provides a sharp resonance that can be used for shimming in ¹³C NMR experiments at low temperatures.[4]

-

Applications in Drug Development

High-purity this compound serves as a crucial building block and reagent in the synthesis of various pharmaceutical compounds. Its role as a tertiary amine allows it to function as a non-nucleophilic base, a catalyst in various organic transformations, and a precursor for the introduction of the diethylmethylamino moiety into target molecules.

While specific, proprietary synthesis protocols are not publicly available, a general application involves its use as a catalyst in reactions such as dehydrohalogenations or as a base in condensation reactions. For instance, in the synthesis of certain active pharmaceutical ingredients (APIs), DEMA can be employed to scavenge acid by-products, thereby driving the reaction to completion and preventing degradation of sensitive functional groups.

The selection of a high-purity grade of this compound is paramount in these applications to avoid the introduction of impurities that could lead to unwanted side reactions, decreased yields, and complications in the purification of the final API.

Conclusion

For researchers and professionals in the field of drug development, understanding the commercial landscape and technical specifications of high-purity this compound is essential for ensuring the quality and integrity of their work. This guide provides a foundational overview of available commercial grades, methodologies for purity assessment, and a key application in NMR spectroscopy. When sourcing this critical reagent, it is always recommended to obtain lot-specific Certificates of Analysis to gain a comprehensive understanding of the purity and impurity profile.

References

N,N-Diethylmethylamine: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula C₅H₁₃N, is a versatile and reactive compound with a growing number of industrial applications. This technical guide provides an in-depth analysis of its core uses as a chemical intermediate, catalyst, and curing agent across various sectors, including the production of specialty chemicals, polymers, and in foundry processes. This document details the physicochemical properties of DEMA, outlines experimental protocols for its key applications, presents quantitative data on its performance, and visualizes relevant chemical pathways and industrial workflows.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [2][3] |

| Molar Mass | 87.16 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Density | 0.72 g/mL at 25 °C | [1][6] |

| Melting Point | -196 °C | [4][6] |

| Boiling Point | 63-65 °C | [4][6] |

| Flash Point | -11 °F (-24 °C) | [1][6] |

| Solubility in Water | 310.5 g/L at 49.4 °C | [5] |

| pKa (conjugate acid) | 10.35 at 25 °C | [5] |

| Refractive Index (n20/D) | 1.389 | [4][6] |

| CAS Number | 616-39-7 | [2] |

Industrial Applications

This compound's industrial utility stems from its nucleophilic and basic character, making it a valuable component in a range of chemical processes.

Precursor for Quaternary Ammonium Compounds

This compound serves as a precursor in the synthesis of quaternary ammonium compounds (QACs) through the Menschutkin reaction.[7] This reaction involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt.[7] QACs have widespread applications as surfactants, phase transfer catalysts, and antimicrobial agents.[8]

Objective: To synthesize a quaternary ammonium salt by reacting this compound with an alkyl halide.

Materials:

-

This compound (DEMA)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Polar aprotic solvent (e.g., acetonitrile, acetone)[7]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable polar aprotic solvent.

-

Add a stoichiometric equivalent of the alkyl halide to the solution.

-

Heat the reaction mixture to reflux and maintain for a period determined by the reactivity of the alkyl halide (iodides react faster than bromides, which are faster than chlorides).[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the solution, or the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Expected Outcome: The formation of a quaternary ammonium salt. The yield and purity will depend on the specific reactants and reaction conditions.

Catalyst in Polyurethane Foam Production

In the manufacturing of polyurethane (PU) foams, tertiary amines like DEMA are crucial catalysts.[9] They play a significant role in balancing the two primary reactions: the "blowing" reaction (isocyanate and water) which generates carbon dioxide gas for foam expansion, and the "gelling" reaction (isocyanate and polyol) which builds the polymer network.[9] The choice of amine catalyst influences the foam's processing characteristics and final properties such as density, hardness, and elasticity.

| Parameter | Description | Typical Range (for various tertiary amines) |

| Cream Time | Time from mixing until the mixture begins to rise and turn creamy. | 5 - 15 seconds |

| Gel Time | Time from mixing until the formation of a solid polymer network, observed as the point where strings can be pulled from the rising foam. | 30 - 120 seconds |

| Tack-Free Time | Time from mixing until the foam surface is no longer tacky to the touch. | 60 - 300 seconds |

| Rise Time | Time from mixing until the foam has reached its maximum height. | 60 - 180 seconds |

| Foam Density | The mass per unit volume of the cured foam. | 10 - 100 kg/m ³ |

Curing Agent and Accelerator for Epoxy Resins

This compound can function as a curing agent or, more commonly, as an accelerator for other curing agents (like amines or anhydrides) in epoxy resin systems.[10] As a tertiary amine, it promotes the anionic polymerization of the epoxy resin.[10] When used as an accelerator, it increases the rate of the curing reaction, allowing for faster processing times and lower curing temperatures.[11] The nucleophilic nitrogen atom of DEMA attacks the electrophilic carbon of the epoxide ring, initiating the ring-opening polymerization.

Objective: To quantify the effect of this compound as an accelerator on the curing time of an epoxy resin system.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Primary or secondary amine curing agent (e.g., diethylenetriamine - DETA)

-

This compound (DEMA)

-

Differential Scanning Calorimeter (DSC)

-

Small aluminum pans for DSC

Procedure:

-

Prepare two formulations of the epoxy resin system. Formulation A will be the control, containing the epoxy resin and the primary/secondary amine curing agent at the stoichiometric ratio. Formulation B will contain the same components as A, with the addition of a small percentage of DEMA (e.g., 1-5% by weight of the resin).

-

Thoroughly mix the components of each formulation.

-

Accurately weigh a small sample (5-10 mg) of each formulation into a DSC pan.

-

Perform a non-isothermal DSC scan on each sample at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the entire curing process (e.g., 25 °C to 250 °C).

-

Analyze the resulting thermograms to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction for each formulation.

Expected Outcome: Formulation B, containing DEMA, is expected to exhibit a lower onset and peak curing temperature compared to the control Formulation A, indicating an acceleration of the curing reaction. The total heat of reaction should be similar for both formulations if complete curing is achieved.

Catalyst in the Foundry Industry (Cold Box Process)

This compound is utilized as a gaseous catalyst in the "cold box" process for producing sand cores and molds in foundries.[12][13] This process involves mixing sand with a two-part organic binder system (typically a phenolic resin and a polyisocyanate).[13][14] A vaporous tertiary amine, such as DEMA, is then passed through the sand mixture, rapidly catalyzing the urethane reaction and hardening the core at room temperature.[13][14] This method offers high productivity and dimensional accuracy.[13] Some advanced cold box processes employ a sequential gassing system, where different amine catalysts are introduced in a specific order to optimize curing and reduce catalyst consumption.[12]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[15] Its nucleophilic nature allows for its incorporation into larger molecular scaffolds. While specific, publicly available, detailed protocols for the synthesis of commercial drugs or pesticides using DEMA are proprietary, its role as a building block is analogous to other tertiary amines used in the industry. For instance, it can be involved in reactions to introduce a diethylmethylamino group into a molecule, which can be a key structural feature for biological activity.

Synthesis of this compound

Industrially, this compound can be produced through several synthetic routes. One common method is the reductive amination of diethylamine, for example, under Eschweiler-Clarke conditions which involve reaction with formaldehyde and formic acid.[1] Another route is the catalyzed reaction between ethylamine and methanol.[1]

Safety and Handling